molecular formula C19H18N4O4 B13585004 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(4-acetamidophenyl)propanamide

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(4-acetamidophenyl)propanamide

Cat. No.: B13585004
M. Wt: 366.4 g/mol
InChI Key: VPVSZNPZWAHUMY-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(4-acetamidophenyl)propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and a propanamide side chain attached to an acetamidophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(4-acetamidophenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Propanamide Side Chain: The propanamide side chain can be introduced through a nucleophilic substitution reaction using appropriate alkyl halides or acyl chlorides.

    Attachment of the Acetamidophenyl Group: The final step involves the coupling of the quinazolinone core with the acetamidophenyl group, which can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(4-acetamidophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(4-acetamidophenyl)propanamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(4-acetamidophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulation of Receptors: Interacting with receptors on the cell surface or within the cell to modulate signaling pathways.

The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different side chains.

    Propanamide Derivatives: Compounds with similar propanamide side chains but different core structures.

Uniqueness

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)-N-(4-acetamidophenyl)propanamide is unique due to its specific combination of the quinazolinone core and the acetamidophenyl-propanamide side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(2,4-dioxoquinazolin-1-yl)propanamide

InChI

InChI=1S/C19H18N4O4/c1-12(24)20-13-6-8-14(9-7-13)21-17(25)10-11-23-16-5-3-2-4-15(16)18(26)22-19(23)27/h2-9H,10-11H2,1H3,(H,20,24)(H,21,25)(H,22,26,27)

InChI Key

VPVSZNPZWAHUMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3C(=O)NC2=O

Origin of Product

United States

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